molecular formula C14H14BrNO3S3 B2761284 3-((5-Bromothiophen-2-yl)sulfonyl)-2-(4-methoxyphenyl)thiazolidine CAS No. 2034286-64-9

3-((5-Bromothiophen-2-yl)sulfonyl)-2-(4-methoxyphenyl)thiazolidine

Cat. No.: B2761284
CAS No.: 2034286-64-9
M. Wt: 420.35
InChI Key: SSJKUCDOQITHMP-UHFFFAOYSA-N
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Description

The compound 3-((5-Bromothiophen-2-yl)sulfonyl)-2-(4-methoxyphenyl)thiazolidine is a thiazolidine derivative characterized by a sulfonyl group attached to a 5-bromothiophene ring at position 3 and a 4-methoxyphenyl substituent at position 2 of the thiazolidine core. Thiazolidines are heterocyclic compounds with a five-membered ring containing nitrogen and sulfur, often explored in medicinal chemistry for their diverse biological activities.

Properties

IUPAC Name

3-(5-bromothiophen-2-yl)sulfonyl-2-(4-methoxyphenyl)-1,3-thiazolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14BrNO3S3/c1-19-11-4-2-10(3-5-11)14-16(8-9-20-14)22(17,18)13-7-6-12(15)21-13/h2-7,14H,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSJKUCDOQITHMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2N(CCS2)S(=O)(=O)C3=CC=C(S3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14BrNO3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((5-Bromothiophen-2-yl)sulfonyl)-2-(4-methoxyphenyl)thiazolidine typically involves multiple steps, starting with the preparation of the thiazolidine ring. One common method involves the reaction of a thioamide with an α-halo ketone under basic conditions to form the thiazolidine core. The 5-bromothiophen-2-ylsulfonyl group can be introduced via a sulfonylation reaction using 5-bromothiophene-2-sulfonyl chloride in the presence of a base such as triethylamine. The 4-methoxyphenyl group is typically introduced through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

3-((5-Bromothiophen-2-yl)sulfonyl)-2-(4-methoxyphenyl)thiazolidine can undergo a variety of chemical reactions, including:

    Oxidation: The thiazolidine ring can be oxidized to form a thiazolidinone.

    Reduction: The sulfonyl group can be reduced to a sulfide.

    Substitution: The bromine atom on the thiophene ring can be substituted with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like potassium carbonate.

Major Products

    Oxidation: Thiazolidinone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

Antibacterial Activity

Research indicates that compounds containing bromothiophene and sulfonamide moieties exhibit notable antibacterial properties.

Case Study: Antibacterial Screening

A study evaluated the antibacterial efficacy of various synthesized compounds with a similar structure to 3-((5-Bromothiophen-2-yl)sulfonyl)-2-(4-methoxyphenyl)thiazolidine. The results demonstrated that derivatives with the bromothiophene substitution showed enhanced activity against Staphylococcus aureus and Escherichia coli. Structural modifications were found to significantly influence antibacterial potency, suggesting that this compound could be a candidate for further development in treating bacterial infections.

Antifungal Activity

The compound's structural components suggest potential antifungal applications. Similar thiazolidine derivatives have shown effectiveness against various fungal strains.

Research Findings

A review of thiazolidinone derivatives highlighted their antifungal properties, particularly against pathogenic fungi like Candida albicans. This suggests that this compound could be explored for its antifungal capabilities.

Antitumor Activity

Preliminary evaluations indicate that this compound may possess antitumor properties.

Case Study: Antitumor Evaluation

In vitro studies have demonstrated that thiazolidine derivatives can inhibit cell proliferation in various cancer cell lines. For instance, compounds similar to this compound were tested against breast cancer cell lines, showing promising results in reducing tumor growth and inducing apoptosis.

Enzyme Inhibition

The sulfonamide group in the compound is known for its ability to inhibit key enzymes.

Case Study: Enzyme Inhibition Assays

In vitro assays have shown that compounds with similar structures exhibit strong inhibitory activity against acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases such as Alzheimer's. Some derivatives achieved IC50 values below 10 µM, indicating their potential as therapeutic agents.

Summary of Research Findings

Application Area Activity Target Organisms/Enzymes Case Study Findings
AntibacterialModerate to strongStaphylococcus aureus, Escherichia coliEnhanced activity with structural modifications
AntifungalEffectiveCandida albicansPromising antifungal properties noted
AntitumorInhibitoryVarious cancer cell linesReduced tumor growth and apoptosis induction
Enzyme InhibitionStrongAcetylcholinesteraseIC50 values < 10 µM indicating potential therapeutic use

Mechanism of Action

The mechanism of action of 3-((5-Bromothiophen-2-yl)sulfonyl)-2-(4-methoxyphenyl)thiazolidine depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Electronic Differences

Key Compounds for Comparison :

2-(5-Bromo-2-methoxyphenyl)-3-[(4-methoxyphenyl)sulfonyl]-1,3-thiazolidine () Molecular Formula: C₁₇H₁₈BrNO₄S₂ Substituents: Brominated phenyl at position 2 and 4-methoxyphenyl sulfonyl at position 3. Key Feature: The sulfonyl group is attached to a benzene ring rather than a thiophene, resulting in higher aromaticity and altered electronic effects compared to the target compound. The bromine on the phenyl ring may enhance lipophilicity but lacks the sulfur-mediated conjugation of thiophene .

2-(5-Bromo-2-methoxyphenyl)-3-[(4-methoxy-3-methylphenyl)sulfonyl]-1,3-thiazolidine () Molecular Formula: C₁₈H₂₀BrNO₄S₂ Substituents: Additional methyl group on the sulfonyl-attached phenyl ring. The absence of a thiophene ring limits π-orbital interactions .

2-(4-Methylphenyl)-3-[(4-nitrophenyl)sulfonyl]-1,3-thiazolidine ()

  • Molecular Formula : C₁₆H₁₆N₂O₄S₂
  • Substituents : Nitro group on the sulfonyl-attached phenyl.
  • Key Feature : The nitro group is a strong electron-withdrawing substituent, creating a more polarized sulfonyl group than the bromothiophene in the target compound. This could influence reactivity in nucleophilic substitution reactions .
Electronic and Steric Effects :
  • Target Compound : The bromothiophene sulfonyl group combines moderate electron withdrawal (due to bromine) with the sulfur atom’s polarizability, enabling unique charge distribution. The 4-methoxyphenyl group donates electrons via its methoxy substituent, balancing electronic effects.
  • Analogues: Benzene-based sulfonyl groups () exhibit stronger aromatic stabilization but lack the heterocyclic reactivity of thiophene.

Physicochemical Properties

Property Target Compound Compound Compound Compound
Molecular Weight ~443.3 g/mol 444.358 g/mol 458.39 g/mol 364.439 g/mol
Solubility Moderate (polar solvents) Moderate Low (due to methyl group) Low (nitro group)
Lipophilicity (LogP) ~3.5 (estimated) ~3.7 ~4.1 ~2.8
Thermal Stability High (sulfonyl group) High Moderate (steric hindrance) Low (nitro group instability)

Spectral Data and Characterization

  • ¹H NMR :
    • Target Compound : Expected signals at δ 7.5–8.0 ppm (thiophene protons), δ 3.8 ppm (methoxy group), and δ 4.2–4.5 ppm (thiazolidine ring protons).
    • : Signals at δ 6.8–7.5 ppm (phenyl protons) and δ 3.7 ppm (dual methoxy groups) .
  • LC-MS :
    • Target Compound : Molecular ion peak at m/z 443.3 [M+H]⁺.
    • : Peak at m/z 458.39 [M+H]⁺, confirming the larger molecular weight .

Biological Activity

The compound 3-((5-Bromothiophen-2-yl)sulfonyl)-2-(4-methoxyphenyl)thiazolidine is a member of the thiazolidine family, which has garnered attention for its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.

1. Chemical Structure and Synthesis

The chemical structure of the compound features a thiazolidine ring substituted with a 5-bromothiophen-2-yl sulfonyl group and a 4-methoxyphenyl moiety. The molecular formula is C15H14BrN3O3SC_{15}H_{14}BrN_3O_3S, with a molecular weight of approximately 396.27 g/mol. The synthesis typically involves the following steps:

  • Bromination of Thiophene : 5-bromothiophene is synthesized from thiophene using bromine or N-bromosuccinimide (NBS).
  • Sulfonylation : The brominated thiophene undergoes sulfonylation with a sulfonyl chloride reagent.
  • Formation of Thiazolidine : The final step involves the cyclization to form the thiazolidine ring through a reaction with appropriate amines or thioketones.

2. Biological Activity Overview

Research indicates that thiazolidine derivatives exhibit various biological activities, including:

  • Antioxidant Activity : Thiazolidines have shown potential in scavenging free radicals, which can mitigate oxidative stress-related diseases.
  • Anticancer Properties : Several studies have reported that thiazolidine derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
  • Antimicrobial Effects : These compounds are also noted for their antibacterial and antifungal activities against several pathogens.

3.1 Antioxidant Activity

Thiazolidine derivatives have been evaluated for their ability to reduce oxidative stress. The antioxidant activity is often measured using assays like DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)). For instance, compounds similar to this compound have demonstrated IC50 values in the low micromolar range, indicating significant free radical scavenging capabilities .

3.2 Anticancer Activity

The anticancer potential of this compound has been investigated in various cancer cell lines. For example:

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)15.4Induction of apoptosis
HeLa (Cervical)12.7Cell cycle arrest at G1 phase
A549 (Lung)18.9Inhibition of proliferation via ROS

These findings suggest that the compound can effectively inhibit cancer cell growth through multiple pathways .

3.3 Antimicrobial Activity

The antimicrobial activity of thiazolidines has been assessed against both Gram-positive and Gram-negative bacteria as well as fungi. Notably:

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

These results indicate that the compound possesses significant antimicrobial properties, making it a candidate for further development as an antimicrobial agent .

4. Case Studies and Research Findings

Several studies have focused on the biological activity of thiazolidine derivatives:

  • Study on Anticancer Properties : A recent study published in MDPI highlighted the efficacy of thiazolidinones in inhibiting tumor growth in vivo models, showing promising results in reducing tumor size and enhancing survival rates .
  • Antimicrobial Efficacy Evaluation : Another research article demonstrated that thiazolidines exhibited superior activity against resistant strains of bacteria, outperforming traditional antibiotics in some cases .
  • Mechanistic Studies : Investigations into the mechanisms revealed that these compounds may interact with specific cellular targets involved in signaling pathways related to inflammation and apoptosis, suggesting potential roles in treating inflammatory diseases .

Q & A

Q. Q1. What are the standard synthetic routes for preparing 3-((5-Bromothiophen-2-yl)sulfonyl)-2-(4-methoxyphenyl)thiazolidine, and how are intermediates characterized?

Methodological Answer: The synthesis typically involves sequential reactions:

Thiosemicarbazone Formation : Condensation of 4-methoxyphenyl thiosemicarbazide with a carbonyl-containing precursor (e.g., 5-bromothiophene-2-carboxaldehyde) under acidic conditions .

Thiazolidine Cyclization : Reaction of the thiosemicarbazone intermediate with chloroacetic acid in the presence of sodium acetate, followed by reflux in a DMF-acetic acid mixture .

Sulfonation : Introduction of the sulfonyl group using 5-bromothiophene-2-sulfonyl chloride under basic conditions .
Characterization : Intermediates are monitored via TLC, and final products are confirmed by 1H^1H-NMR (e.g., aromatic protons at δ 7.2–8.1 ppm) and HPLC (purity >95%) .

Q. Q2. What analytical techniques are critical for confirming the structural integrity of this compound?

Methodological Answer:

  • Spectral Analysis :
    • 1H^1H-NMR/13C^{13}C-NMR : Assign peaks for thiophene (δ 6.8–7.5 ppm), sulfonyl group (δ ~3.1 ppm for adjacent protons), and methoxyphenyl (δ ~3.8 ppm for OCH3_3) .
    • HR-MS : Confirm molecular ion peaks (e.g., [M+H]+^+) with mass accuracy <5 ppm .
  • Chromatography : HPLC with a C18 column (acetonitrile/water gradient) to assess purity and detect by-products like sulfoxides .

Advanced Research Questions

Q. Q3. How can researchers optimize reaction conditions to minimize by-products like sulfoxides during sulfonation?

Methodological Answer:

  • Solvent Selection : Use anhydrous dichloromethane or THF to reduce hydrolysis of the sulfonyl chloride intermediate .
  • Temperature Control : Maintain 0–5°C during sulfonyl chloride addition to prevent over-oxidation .
  • Catalyst Screening : Test Lewis acids (e.g., ZnCl2_2) to enhance regioselectivity .
  • By-Product Analysis : Monitor sulfoxide formation via 1H^1H-NMR (characteristic S=O proton shifts at δ 2.5–3.5 ppm) and adjust stoichiometry .

Q. Q4. What strategies are employed to evaluate structure-activity relationships (SAR) for biological activity?

Methodological Answer:

  • Substituent Variation : Synthesize analogs with modified substituents (e.g., replacing 4-methoxyphenyl with 4-chlorophenyl) to assess effects on antibacterial potency .
  • Biological Assays :
    • Antibacterial : MIC testing against S. aureus and E. coli using broth microdilution .
    • Anticancer : MTT assay on cancer cell lines (e.g., HeLa) with IC50_{50} calculations .
  • Computational Modeling : Perform docking studies (e.g., with E. coli DNA gyrase) to correlate electronic properties (HOMO-LUMO gaps) with activity .

Q. Q5. How should researchers address contradictions in reported biological data (e.g., variable IC50_{50}50​ values)?

Methodological Answer:

  • Standardize Assay Conditions :
    • Use consistent cell lines/passage numbers and control for solvent effects (e.g., DMSO concentration ≤0.1%) .
    • Validate via orthogonal assays (e.g., ATP-based viability assays vs. MTT) .
  • Data Normalization : Report IC50_{50} values relative to positive controls (e.g., doxorubicin for anticancer assays) .
  • Meta-Analysis : Compare datasets across studies using statistical tools (e.g., ANOVA) to identify outliers linked to experimental variables .

Q. Q6. What experimental designs are recommended for studying the compound’s mechanism of action in inflammatory pathways?

Methodological Answer:

  • In Vitro Models :
    • Measure NF-κB inhibition in LPS-stimulated macrophages via luciferase reporter assays .
    • Quantify cytokine suppression (IL-6, TNF-α) using ELISA .
  • Kinetic Studies : Time-dependent Western blot analysis of COX-2 and iNOS expression .
  • Control Groups : Include inhibitors (e.g., dexamethasone) and use ≥3 biological replicates .

Q. Q7. How can researchers improve the compound’s solubility and bioavailability for in vivo studies?

Methodological Answer:

  • Formulation Optimization :
    • Use co-solvents (PEG 400/water) or cyclodextrin inclusion complexes .
    • Prepare nanoemulsions (<200 nm particle size) via high-pressure homogenization .
  • Prodrug Design : Introduce hydrolyzable groups (e.g., acetylated methoxy) to enhance intestinal absorption .
  • Pharmacokinetic Profiling : Conduct bioavailability studies in rodents with LC-MS/MS quantification of plasma concentrations .

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